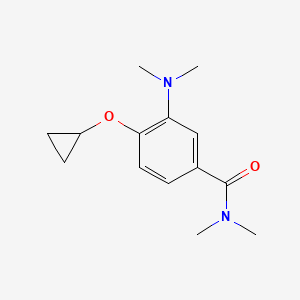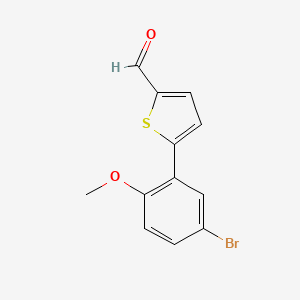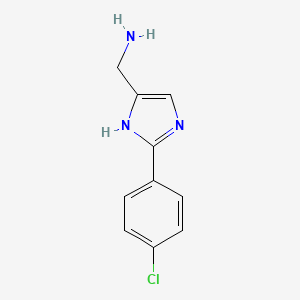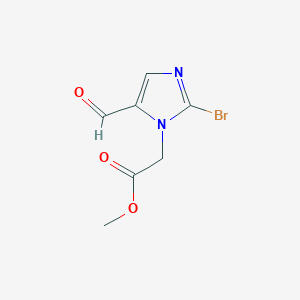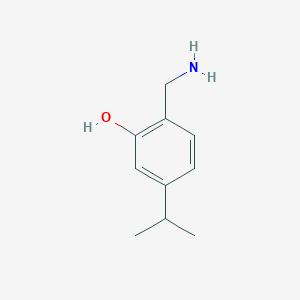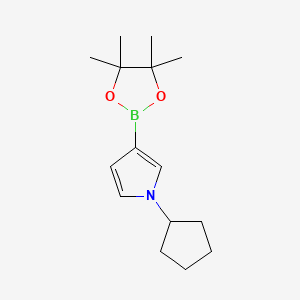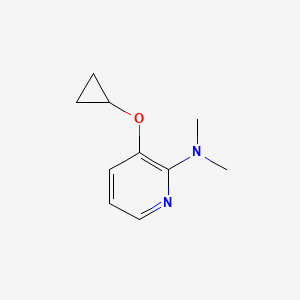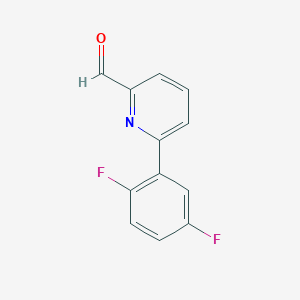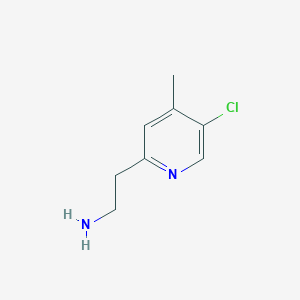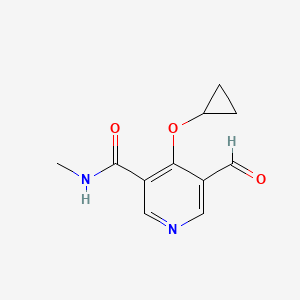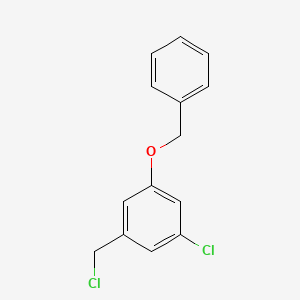
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene typically involves the substitution reactions on a benzene ring One common method is the electrophilic aromatic substitution, where benzene is first chlorinated to introduce the chlorine substituentThe chloromethyl group can be introduced using chloromethylation reactions, often involving formaldehyde and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can undergo nucleophilic attack. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1,2-Bis(chloromethyl)benzene: Similar structure but with two chloromethyl groups.
1-Chloro-2-(chloromethyl)benzene: Similar but with different positions of substituents.
1-(Benzyloxy)-2-(chloromethyl)benzene: Similar but with different positions of substituents
Uniqueness: The presence of both benzyloxy and chloromethyl groups allows for diverse chemical transformations and interactions.
Propiedades
Fórmula molecular |
C14H12Cl2O |
|---|---|
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
1-chloro-3-(chloromethyl)-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12Cl2O/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clave InChI |
VEZUJHXPQUDNAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



